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Methoxycarbonyl Cefadroxil

Cat. No.: B1162495
M. Wt: 421.42
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycarbonyl Cefadroxil is a chemically characterized derivative of the first-generation cephalosporin antibiotic, Cefadroxil . Supplied as a high-purity reference standard, it is essential for analytical research and development, including applications in analytical method development (AMV), method validation, and Quality Control (QC) for pharmaceutical production and Abbreviated New Drug Applications (ANDA) . Cefadroxil, the parent compound, is a broad-spectrum, bactericidal antibiotic that inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) . As an impurity or derivative reference material, this compound plays a critical role in ensuring the consistency, safety, and efficacy of pharmaceutical products by helping researchers identify, quantify, and control related substances during the manufacturing process . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₈H₁₉N₃O₇S

Molecular Weight

421.42

Origin of Product

United States

Synthetic Methodologies for Methoxycarbonyl Cefadroxil

Strategies for O-Methoxycarbonylation of Cefadroxil (B1668780)

The introduction of a methoxycarbonyl group at the phenolic oxygen of Cefadroxil is a key synthetic transformation. This can be approached through direct esterification or carbonate formation on the Cefadroxil molecule or by synthesizing the methoxycarbonylated side chain separately before its attachment to the cephalosporin (B10832234) core.

Esterification and Carbonate Formation Techniques

The formation of the carbonate ester linkage at the phenolic hydroxyl group of the Cefadroxil side chain is a central aspect of the synthesis of Methoxycarbonyl Cefadroxil. A prevalent method for achieving this involves the reaction of a suitably protected Cefadroxil precursor with a methoxycarbonylating agent. While direct synthesis data for this compound is not extensively available in public literature, the synthesis of its close analogue, O-Ethoxycarbonyl Cefadroxil, provides a well-documented blueprint. researchgate.netniscpr.res.in

A common strategy involves the acylation of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus with a pre-functionalized side chain. In this approach, the D-(-)-α-p-hydroxyphenylglycine is first protected at its amino and carboxyl groups. The phenolic hydroxyl group is then reacted with a suitable methoxycarbonylating agent, such as methyl chloroformate or methyl pyrocarbonate, in the presence of a base. This creates the methoxycarbonyl ester of the protected amino acid. This functionalized side chain is then activated, typically as a mixed anhydride (B1165640), and coupled with the 7-ADCA nucleus to form this compound after deprotection steps.

Alternatively, a direct O-methoxycarbonylation can be envisioned on the Cefadroxil molecule itself. This would require selective reaction at the phenolic hydroxyl group in the presence of other reactive functional groups, such as the carboxylic acid and the amino group. This approach would necessitate the use of protecting groups for the amine and carboxylic acid moieties of Cefadroxil to ensure regioselectivity. The protected Cefadroxil would then be treated with a methoxycarbonylating agent.

The synthesis of the analogous O-Ethoxycarbonyl Cefadroxil is achieved by reacting silylated 7-ADCA with a mixed anhydride. researchgate.netniscpr.res.in This mixed anhydride is prepared from the reaction of a Dane salt of p-hydroxyphenylglycine with ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM). researchgate.netniscpr.res.in A similar pathway can be postulated for this compound, where methyl chloroformate would be used in place of ethyl chloroformate.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the judicious selection of reagents. Key parameters that require careful control include temperature, solvent, and the choice of base and protecting groups.

For the acylation of 7-ADCA with the mixed anhydride of the methoxycarbonylated side chain, low temperatures are generally employed to minimize side reactions and maintain the integrity of the labile β-lactam ring. For instance, in the synthesis of the ethoxycarbonyl analogue, the N-acylation is carried out at -80°C. niscpr.res.in

The choice of solvent is also critical. Aprotic solvents such as dichloromethane (B109758) and dimethylformamide are commonly used to dissolve the reactants and facilitate the reaction while minimizing undesirable interactions. niscpr.res.in The selection of the base is important for the formation of the mixed anhydride and for scavenging the acid generated during the reaction. Tertiary amines, such as N-methylmorpholine, are often preferred due to their non-nucleophilic nature. researchgate.netniscpr.res.in

Protecting groups play a crucial role in directing the reaction to the desired functional group. For the 7-ADCA nucleus, silylation of the carboxylic acid and amino groups with agents like hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) is a common strategy to enhance its solubility and nucleophilicity for the subsequent acylation. niscpr.res.in For the D-p-hydroxyphenylglycine side chain, the amino group is often protected as a Dane salt, which involves its reaction with an acetoacetate (B1235776) derivative.

The table below summarizes typical reagents and conditions that could be adapted for the synthesis of this compound, based on the synthesis of its ethoxycarbonyl counterpart. researchgate.netniscpr.res.in

Parameter Reagent/Condition Purpose
Cephalosporin Nucleus 7-Amino-3-desacetoxycephalosporanic acid (7-ADCA)Starting material for the cephalosporin core.
Side Chain Precursor D-(-)-p-HydroxyphenylglycineProvides the characteristic side chain of Cefadroxil.
Methoxycarbonylating Agent Methyl chloroformateIntroduces the methoxycarbonyl group.
Protecting Group (7-ADCA) Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS)Silylation to protect reactive groups.
Protecting Group (Side Chain) Ethyl acetoacetate (to form Dane salt)Protects the amino group of the side chain.
Activating Agent Methyl chloroformate (for mixed anhydride formation)Activates the side chain for coupling with 7-ADCA.
Base N-Methylmorpholine (NMM)Facilitates mixed anhydride formation and neutralizes acid.
Solvent Dichloromethane, DimethylformamideProvides a suitable reaction medium.
Reaction Temperature -40°C to -80°CMinimizes degradation of the β-lactam ring.
Deprotection Acidic waterRemoves silyl (B83357) protecting groups.

Stereochemical Control and Selectivity in this compound Synthesis

Maintaining the desired stereochemistry is of paramount importance in the synthesis of this compound, as the biological activity of cephalosporins is highly dependent on their three-dimensional structure. The key stereocenters in this compound are at the C6 and C7 positions of the β-lactam ring and at the α-carbon of the D-p-hydroxyphenylglycyl side chain.

The stereochemistry of the 7-ADCA nucleus is typically derived from natural sources (fermentation products), and it is crucial to preserve this configuration throughout the synthetic sequence. The acylation of 7-ADCA with the activated side chain must proceed without epimerization at the C6 and C7 positions. The use of low temperatures and non-nucleophilic bases helps to minimize the risk of isomerization.

The stereochemistry of the D-p-hydroxyphenylglycyl side chain must also be controlled. Starting with enantiomerically pure D-(-)-p-hydroxyphenylglycine is the most straightforward approach to ensure the correct configuration in the final product. The reaction conditions for the protection of the amino group and the formation of the methoxycarbonyl ester should be mild enough to prevent racemization of the α-carbon. The coupling of the side chain to the 7-ADCA nucleus via the mixed anhydride method is generally considered to be a stereoconservative process.

Green Chemistry Principles in Synthetic Route Development for this compound

The application of green chemistry principles to the synthesis of pharmaceuticals is a growing area of focus, aiming to reduce the environmental impact of chemical processes. google.com In the context of this compound synthesis, several strategies can be employed to enhance its sustainability.

One of the primary considerations is the choice of solvents. Traditional syntheses of cephalosporins often utilize chlorinated solvents like dichloromethane, which are associated with environmental and health concerns. niscpr.res.in The development of synthetic routes that employ greener solvents, such as bio-based solvents, or even solvent-free reaction conditions, would represent a significant improvement.

Atom economy is another key principle of green chemistry. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The use of catalytic methods, for instance, can improve atom economy by reducing the need for stoichiometric reagents.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. A combination of techniques is typically employed to remove unreacted starting materials, by-products, and other impurities.

Following the coupling reaction, the initial workup often involves an aqueous extraction to separate the product from water-soluble and water-insoluble impurities. For instance, after the reaction, the mixture can be treated with acidic water to de-silylate the product and extract it into the aqueous phase. niscpr.res.in The pH of the aqueous solution can then be adjusted to precipitate the desired compound. In the case of the ethoxycarbonyl analogue, the product is isolated by adjusting the pH to 5.6 with a dilute ammonia (B1221849) solution. niscpr.res.in

Chromatographic techniques are widely used for the purification of cephalosporins. nih.gov High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separations, allowing for the isolation of highly pure compounds. Adsorption chromatography using polymeric resins has also been shown to be effective for the purification of cephalosporins. google.com

Crystallization is a common final step for the purification of the active pharmaceutical ingredient. The choice of solvent or solvent system is crucial for obtaining a crystalline product with high purity and a desirable crystal habit. The product is often washed with a suitable solvent, such as acetone, to remove residual impurities and then dried under reduced pressure. niscpr.res.in

The table below outlines the common purification techniques applicable to this compound and its intermediates.

Technique Description Application
Aqueous Extraction Partitioning of the product between an aqueous phase and an organic phase.Initial workup to separate the product from reaction by-products.
Precipitation Inducing the formation of a solid from a solution by changing conditions such as pH or solvent composition.Isolation of the crude product from the reaction mixture.
Chromatography Separation of components of a mixture based on their differential distribution between a stationary phase and a mobile phase.Purification of intermediates and the final product.
Crystallization Formation of a solid crystalline product from a solution.Final purification step to obtain a highly pure compound.
Washing Rinsing the isolated solid with a solvent to remove adsorbed impurities.Removal of residual impurities from the final product.
Drying Removal of residual solvents from the final product.Obtaining a dry, stable final compound.

Advanced Spectroscopic and Structural Elucidation of Methoxycarbonyl Cefadroxil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of Methoxycarbonyl Cefadroxil (B1668780), providing unambiguous evidence of its covalent framework and stereochemistry.

The attachment of the methoxycarbonyl group to the phenolic hydroxyl of the p-hydroxyphenylglycyl side chain of Cefadroxil induces characteristic shifts in the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the most direct evidence is the appearance of a singlet signal corresponding to the methyl protons of the methoxycarbonyl group (-O-C(=O)-O-CH₃). This signal is typically observed in the range of 3.8-4.0 ppm. Concurrently, the aromatic protons of the p-hydroxyphenyl ring will exhibit a downfield shift compared to the parent Cefadroxil, due to the electron-withdrawing effect of the carbonate functionality.

In the ¹³C NMR spectrum, the presence of the methoxycarbonyl group is confirmed by two distinct new resonances. A signal for the carbonyl carbon of the carbonate will appear in the range of 150-155 ppm, and the methyl carbon signal will be observed around 55 ppm. The carbon atoms of the aromatic ring, particularly the carbon atom directly attached to the carbonate oxygen (C-4' of the phenyl ring), will also show a significant downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for Methoxycarbonyl Cefadroxil (Based on known data for Cefadroxil and related cephalosporin (B10832234) esters)

Proton Predicted Chemical Shift (ppm) Multiplicity
Methoxy (-OCH₃)~3.9Singlet
H-2' and H-6' (Aromatic)~7.4-7.6Doublet
H-3' and H-5' (Aromatic)~7.1-7.3Doublet
α-CH (Side Chain)~5.8Doublet
H-6 (β-lactam)~5.5Doublet of doublets
H-7 (β-lactam)~5.1Doublet
3-CH₃~2.1Singlet
H₂-4~3.4, ~3.6Doublets (AB system)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity and spatial relationships within the this compound molecule.

A COSY experiment would reveal the coupling between the α-CH and the NH proton of the side chain, as well as the coupling between the H-6 and H-7 protons of the β-lactam ring. This confirms the integrity of the core cephalosporin structure.

An HMBC experiment is particularly vital for confirming the attachment point of the methoxycarbonyl group. A long-range correlation would be expected between the methyl protons of the methoxycarbonyl group and the carbonyl carbon of the carbonate. Furthermore, correlations between the aromatic protons (H-2'/H-6' and H-3'/H-5') and the carbons of the phenyl ring, including the carbon attached to the carbonate oxygen, would definitively establish the location of the ester group.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information regarding the molecular weight and substructural components of this compound.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the protonated molecule, [M+H]⁺. For Methoxycarbonyl C'efadroxil, with a molecular formula of C₁₈H₁₉N₃O₇S, the expected exact mass would be precisely determined, allowing for the unambiguous confirmation of its elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺C₁₈H₂₀N₃O₇S⁺422.1016
[M+Na]⁺C₁₈H₁₉N₃NaO₇S⁺444.0835

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of this compound would induce fragmentation, providing valuable insights into its structure. The fragmentation pattern is expected to be analogous to that of Cefadroxil, with additional fragmentation pathways related to the methoxycarbonyl group.

Key fragmentation pathways would likely involve the cleavage of the β-lactam ring and the amide side chain. A characteristic fragmentation of cephalosporins is the opening of the β-lactam ring. Another expected fragmentation is the loss of the methoxycarbonyl group.

Table 3: Predicted Major MS/MS Fragment Ions of this compound

m/z of Fragment Ion Proposed Structure/Loss
~364[M+H - CO₂ - CH₂]⁺ (Loss of methoxycarbonyl group)
~208Fragment containing the p-hydroxyphenylglycyl side chain
~160Further fragmentation of the side chain
~114Fragment of the dihydrothiazine ring

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides a molecular fingerprint of this compound, with characteristic bands corresponding to its various functional groups.

The IR spectrum would be dominated by strong absorption bands from the carbonyl groups. The β-lactam carbonyl stretch is typically observed at a high wavenumber, around 1760-1780 cm⁻¹. The amide carbonyl stretch would appear around 1680-1700 cm⁻¹. The most significant addition compared to Cefadroxil would be the appearance of a strong carbonyl stretching band for the carbonate ester group, expected in the region of 1760-1780 cm⁻¹. The C-O stretching vibrations of the ester would also give rise to characteristic bands in the 1300-1000 cm⁻¹ region.

The Raman spectrum , being complementary to the IR spectrum, would show characteristic bands for the aromatic ring vibrations and the C-S bonds in the dihydrothiazine ring. While the carbonyl stretches are also visible in the Raman spectrum, they are typically weaker than in the IR spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
β-lactam C=OStretch~1770~1770
Carbonate C=OStretch~1770~1770
Amide C=OStretch~1690~1690
Aromatic C=CStretch~1600, ~1500~1600, ~1500
C-O (Ester)Stretch~1250, ~1050Weak
N-HStretch~3300~3300

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is a powerful analytical technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the physicochemical properties of an active pharmaceutical ingredient (API) such as this compound. The solid-state properties of a drug molecule, including its crystal packing and potential for polymorphism, can significantly influence its stability, solubility, and bioavailability.

While extensive crystallographic data is available for the parent compound, Cefadroxil, which is known to exist in different crystalline forms (polymorphs), a detailed search of scientific literature and crystallographic databases does not yield specific single-crystal X-ray diffraction data for this compound. [cite: 1] Such a study, were it to be conducted, would be essential for fully characterizing this cefadroxil derivative.

A typical X-ray crystallography study of this compound would involve growing a single crystal of high quality. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of the diffraction data allows for the calculation of the electron density map of the crystal, from which the precise arrangement of atoms in the molecule can be determined.

The key structural parameters that would be elucidated from such an analysis are presented in the hypothetical data table below. This table illustrates the type of information that a crystallographic study would provide, which is fundamental for the unequivocal structural confirmation of Methoxycarbonyl Cofadroxil in the solid state.

Hypothetical Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal System The crystal system describes the symmetry of the crystal lattice. Orthorhombic
Space Group The space group provides a more detailed description of the crystal's symmetry. P2₁2₁2₁
a (Å) Unit cell dimension along the a-axis. 10.123
b (Å) Unit cell dimension along the b-axis. 15.456
c (Å) Unit cell dimension along the c-axis. 8.789
α (°) Angle between the b and c axes. 90
β (°) Angle between the a and c axes. 90
γ (°) Angle between the a and b axes. 90
Volume (ų) The volume of the unit cell. 1373.4
Z The number of molecules per unit cell. 4
Calculated Density (g/cm³) The theoretical density of the crystal. 1.485

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Furthermore, polymorphism studies are critical in pharmaceutical development. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties. For this compound, a polymorphism screen would typically involve crystallization from various solvents under different conditions (e.g., temperature, pressure, evaporation rate) to identify any potential polymorphic forms. Techniques such as powder X-ray diffraction (PXRD) would be employed to characterize the resulting solids and differentiate between potential polymorphs, each of which would exhibit a unique diffraction pattern. The identification and characterization of all accessible polymorphs are essential to ensure the consistent quality and performance of the final drug product.

Chemical Reactivity and Degradation Pathways of Methoxycarbonyl Cefadroxil

Hydrolytic Stability Investigations in Aqueous Environments

The hydrolytic degradation of Methoxycarbonyl Cefadroxil (B1668780) is anticipated to be a primary pathway for its decomposition in aqueous media. This process would involve two main sites of reaction: the β-lactam ring, characteristic of all cephalosporins, and the methoxycarbonyl ester group on the phenolic hydroxyl of the R1 side chain.

The hydrolysis of β-lactam antibiotics like Cefadroxil typically follows first-order kinetics at a constant pH and temperature and exhibits a U-shaped pH-rate profile, indicating that the degradation is catalyzed by both hydrogen ions (specific acid catalysis) and hydroxide (B78521) ions (specific base catalysis), with a region of maximum stability at a particular pH. nih.gov

Acid-catalyzed hydrolysis: Degradation is accelerated at low pH.

Water-catalyzed or spontaneous hydrolysis: A pH-independent region where water acts as the nucleophile.

Base-catalyzed hydrolysis: Degradation is significantly accelerated at high pH due to the nucleophilic attack of hydroxide ions. nih.gov

The presence of buffer species, such as citrate and phosphate (B84403), may also catalyze the degradation through general acid-base catalysis. nih.gov

Table 1: Expected pH-Dependence of Methoxycarbonyl Cefadroxil Hydrolysis

pH RegionDominant CatalysisPrimary Reaction SitesExpected Rate
< 3Specific Acidβ-Lactam Ring, Methoxycarbonyl EsterHigh
3 - 6Spontaneous / Waterβ-Lactam RingMinimum
> 7Specific Baseβ-Lactam Ring, Methoxycarbonyl EsterVery High

Identification and Characterization of Hydrolytic Degradation Products

The hydrolysis of this compound is expected to yield a mixture of products resulting from the cleavage of the ester and/or the β-lactam ring.

One primary pathway would be the hydrolysis of the methoxycarbonyl ester, yielding Cefadroxil and methanol (B129727) (with subsequent formation of carbonic acid which decomposes to CO2 and water). Cefadroxil would then degrade further through established pathways. nih.gov

The degradation of the Cefadroxil core involves three main parallel reactions: a) Intramolecular aminolysis by the C-7 side-chain amino group attacking the β-lactam ring. b) Water-catalyzed hydrolysis of the β-lactam ring. c) Hydroxide ion-catalyzed cleavage of the β-lactam ring. nih.gov

In neutral to weakly alkaline solutions, these reactions lead to the formation of two primary types of degradation products: piperazine-2,5-diones from the intramolecular aminolysis pathway, and other inactive products from the direct cleavage of the β-lactam ring. nih.gov

Table 2: Potential Hydrolytic Degradation Products of this compound

Degradation ProductFormation Pathway
CefadroxilHydrolysis of the methoxycarbonyl ester group.
MethanolHydrolysis of the methoxycarbonyl ester group.
Piperazine-2,5-dione derivativesIntramolecular aminolysis following ester hydrolysis.
Inactive β-lactam cleaved productsDirect water or hydroxide-catalyzed hydrolysis of the β-lactam ring.

Oxidative Degradation Mechanisms under Controlled Conditions

Cephalosporins are susceptible to oxidative degradation, typically by agents such as hydrogen peroxide or chloramine-T. researchgate.net The primary site for oxidation on the cephalosporin (B10832234) nucleus is the sulfur atom (S-1) in the dihydrothiazine ring, which can be oxidized to form a sulfoxide. This oxidation can result in two diastereomeric sulfoxides (R- and S-isomers), which are generally less biologically active. Further oxidation can lead to a sulfone.

A kinetic study on the oxidation of Cefadroxil with chloramine-T in an alkaline medium showed that the reaction follows first-order dependence on both the oxidant and the substrate concentrations. researchgate.net It is expected that this compound would follow a similar mechanism, with the primary degradation product under controlled oxidative conditions being this compound S-sulfoxide. The phenolic ring could also be a site for oxidation, though the sulfur atom is generally more susceptible.

Photolytic Degradation Pathways and Photostability Assessment

While specific photostability data for this compound is not available, cephalosporins as a class can be susceptible to degradation upon exposure to light, particularly UV radiation. The degradation of Cephalosporin C, for example, involves complex mechanisms including β-lactam ring opening and dissociation of side chains. nih.gov The chromophores within the this compound molecule—the phenyl ring and the α,β-unsaturated carboxylate system of the cephem nucleus—are capable of absorbing UV light, which can initiate photochemical reactions leading to a loss of integrity. Photolytic degradation often results in a complex mixture of photoproducts and a loss of antibacterial activity.

Thermal Stability and Degradation Kinetics

The thermal stability of this compound is expected to be comparable to its parent compound. Thermoanalytical studies of Cefadroxil monohydrate show a multi-step degradation process. The first step, occurring in the range of 50–150°C, corresponds to dehydration. lew.ro The second, more significant decomposition process occurs at higher temperatures (in the range of 185–225°C) and involves the destruction of the core cephem structure. lew.ro

For this compound, a similar pattern is anticipated. An initial decomposition event might involve the cleavage of the methoxycarbonyl group, followed by the thermal destruction of the resulting Cefadroxil molecule at higher temperatures. Kinetic analysis of Cefadroxil's thermal decomposition suggests the process is complex, and similar behavior would be expected for its methoxycarbonyl derivative.

Table 3: Anticipated Thermal Decomposition Stages for this compound

Temperature Range (Approx.)Decomposition Event
100 - 180 °CLoss of methoxycarbonyl group (decarboxylation/fragmentation).
185 - 225 °CDestruction of the core cephem ring structure.
> 225 °CFurther fragmentation into smaller molecules.

Reactivity with Common Laboratory Reagents and Solvents

The reactivity of this compound with common laboratory reagents is dictated by its functional groups:

Nucleophiles (e.g., amines, alkoxides, strong bases): The strained four-membered β-lactam ring is highly susceptible to nucleophilic attack, leading to ring-opening and inactivation.

Strong Acids and Bases: As discussed under hydrolytic stability, these reagents will catalyze the hydrolysis of both the β-lactam ring and the methoxycarbonyl ester.

Protic Solvents (e.g., water, methanol): These can act as nucleophiles in solvolysis reactions, particularly under acidic or basic conditions or at elevated temperatures, leading to the cleavage of the β-lactam and ester groups.

Oxidizing Agents (e.g., peroxides, permanganates): These will readily oxidize the sulfur atom to a sulfoxide or sulfone.

Reducing Agents: The α,β-unsaturated system in the dihydrothiazine ring could potentially be reduced, though this is a less common degradation pathway under typical laboratory conditions.

Theoretical and Computational Chemistry Studies of Methoxycarbonyl Cefadroxil

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. In the study of Methoxycarbonyl Cefadroxil (B1668780), DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface.

By calculating the electronic density, DFT methods can accurately predict various properties, including total energy, bond lengths, bond angles, and dihedral angles of the optimized geometry. These calculations are crucial for understanding the molecule's stability and its preferred spatial conformation.

Table 1: Predicted Geometric Parameters for Methoxycarbonyl Cefadroxil using DFT (Note: This table is illustrative, as specific research data on this compound is not publicly available. The values represent typical outputs from such a study.)

Parameter Predicted Value
C=O (β-lactam) Bond Length 1.21 Å
C-N (β-lactam) Bond Length 1.38 Å
C=O (ester) Bond Length 1.20 Å
O-CH3 (methoxy) Bond Length 1.43 Å

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, analysis of these orbitals can help predict sites susceptible to nucleophilic or electrophilic attack, which is vital for understanding its mechanisms of action and degradation.

Table 2: Frontier Orbital Energies for this compound (Note: This table is illustrative and represents the type of data generated from HOMO-LUMO analysis.)

Orbital Energy (eV)
HOMO -6.5 eV
LUMO -1.2 eV

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational landscape—the range of shapes it can adopt—and the dynamics of its interactions with its environment, such as solvent molecules. These simulations are instrumental in understanding how the molecule's flexibility might influence its ability to interact with biological targets.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a compound like this compound, QSRR models could be developed to predict its stability and degradation pathways under various conditions. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence its reactivity, QSRR can guide the design of more stable analogues.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can also predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. For this compound, quantum chemical calculations can forecast its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions can aid in the structural elucidation of the compound and its transformation products.

Table 3: Computationally Predicted Spectroscopic Data for this compound (Note: This table is illustrative of the data that would be generated.)

Spectroscopic Technique Predicted Parameter Predicted Value
¹H-NMR Chemical Shift (β-lactam H) 5.5 ppm
¹³C-NMR Chemical Shift (C=O, ester) 168 ppm
IR Vibrational Frequency (β-lactam C=O) 1770 cm⁻¹

Solvation Models and their Impact on Chemical Behavior

The chemical behavior of a molecule is significantly influenced by its solvent environment. Solvation models in computational chemistry are used to account for the effects of the solvent on the solute's properties. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium. For this compound, applying solvation models is crucial for accurately predicting its properties and reactivity in aqueous environments, such as those found in biological systems.

Analytical Methodologies for Research Oriented Characterization of Methoxycarbonyl Cefadroxil

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Methoxycarbonyl Cefadroxil (B1668780) due to its high resolution, sensitivity, and specificity. ijprajournal.com Reversed-phase HPLC (RP-HPLC) is particularly prevalent for the analysis of Cefadroxil and its related compounds. wisdomlib.orgjaper.in

The development of HPLC methods for purity profiling aims to separate Methoxycarbonyl Cefadroxil from its parent compound, synthetic intermediates, and degradation products. ijprajournal.comsynthinkchemicals.com Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation of all relevant species.

Key parameters that are optimized during method development include:

Stationary Phase: C18 and C8 columns are commonly employed for the separation of cephalosporins like Cefadroxil and its derivatives. wisdomlib.orgjaper.in

Mobile Phase Composition: A mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier (like acetonitrile (B52724) or methanol) is typical. japer.inijpbs.com The ratio of these components is adjusted to control the retention and resolution of the analytes. wisdomlib.org

pH of the Mobile Phase: The pH of the aqueous buffer is a critical parameter that affects the ionization state and, consequently, the retention behavior of the acidic and basic functional groups present in the molecule. japer.inijpbs.com

Detection Wavelength: UV detection is standard, with the wavelength selected to maximize the response for Cefadroxil and its impurities, often around 220-230 nm. japer.inijpbs.comresearchgate.net

Impurity profiling is essential for describing the identified and unidentified impurities present in a drug substance. ijprajournal.com Forced degradation studies are often performed to intentionally degrade the sample under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and validate the stability-indicating nature of the analytical method. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable hyphenated methods used to identify the chemical structures of unknown impurities separated by HPLC. ijprajournal.com

Table 1: Example of RP-HPLC Method Parameters for Cefadroxil and Related Substances Analysis

ParameterConditionReference
ColumnHypersil ODS C18 (250 × 4.6 mm, 5µ) japer.in
Mobile PhasePotassium dihydrogen phosphate (B84403) buffer (pH 3.5) : Acetonitrile (65:35 v/v) japer.in
Flow Rate1.0 mL/min wisdomlib.orgjaper.in
DetectionUV at 220 nm japer.in
Retention Time~3.257 min japer.in

Cefadroxil possesses three chiral centers, meaning it can exist as eight different stereoisomers. researchgate.net Since only one of these isomers is the active antibiotic agent, the others are considered chiral impurities. researchgate.net The separation of these stereoisomers is critical and is typically achieved using chiral chromatography.

Chiral stationary phases (CSPs) derived from polysaccharides like cellulose (B213188) and amylose (B160209) are effective for this purpose. researchgate.net The separation is often performed under normal-phase or polar-organic modes. A study on Cefadroxil demonstrated successful baseline separation of its stereoisomers on a Chiralpak IB column using a mobile phase of hexane (B92381) and 2-propanol. researchgate.net The specific interactions between the stereoisomers and the chiral stationary phase allow for their differential retention and separation.

Separation from other related substances, which are non-isomeric impurities, is achieved using the conventional HPLC methods described previously. researchgate.net A well-developed method should provide sufficient resolution between the main compound, its stereoisomers, and all known related substances. nih.gov

Advanced Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometry offers a simpler, more cost-effective, and rapid alternative to chromatography for the quantitative analysis of this compound, particularly in quality control settings.

Direct UV-Visible spectrophotometry is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For quantitative determination, a solution of this compound is prepared in a suitable solvent (e.g., a water-methanol mixture), and its absorbance is measured at the wavelength of maximum absorption (λmax). For Cefadroxil, the λmax is typically observed around 224-232 nm. orientjchem.org The method is validated for linearity, accuracy, and precision over a specific concentration range.

Table 2: Optical Characteristics for UV Spectrophotometric Analysis of Cefadroxil

ParameterValueReference
SolventWater : Methanol (B129727) (75:25)
λmax224 nm
Linearity Range10-50 µg/mL
Correlation Coefficient (r²)0.999

Indirect methods enhance specificity and sensitivity by reacting the target analyte with a chromogenic reagent to produce a colored product that can be measured in the visible region of the spectrum, where interference from excipients is often lower.

Several indirect methods have been developed for Cefadroxil that would be applicable to its derivatives. These methods often involve oxidation-reduction or complexation reactions.

Oxidation-Reduction Reaction: One method involves the oxidation of the drug by a known excess of an oxidizing agent like N-bromosuccinimide (NBS). The unreacted NBS is then used to bleach the color of a dye, such as methylene (B1212753) blue or Leishman dye. ekb.egekb.eg The decrease in the color intensity of the dye is proportional to the concentration of the drug.

Complexation Reaction: Another approach is based on the reduction of iron(III) by the drug to iron(II). The resulting iron(II) then forms a stable, colored complex with a reagent like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl. researchgate.net The absorbance of this colored complex, measured at its λmax (e.g., 510 nm for the 1,10-phenanthroline complex), is directly related to the drug's concentration. researchgate.net

Table 3: Comparison of Indirect Spectrophotometric Methods for Cefadroxil Determination

Method PrincipleReagentsλmaxLinearity Range (µg/mL)Reference
Oxidation with NBS and bleaching of Leishman dyeN-bromosuccinimide (NBS), Leishman dyeNot Specified0.5 - 7 ekb.eg
Reduction of Fe(III) and complexation with 1,10-phenanthrolineFerric nitrate, 1,10-phenanthroline510 nm0.5 - 5 researchgate.net
Reduction of Fe(III) and complexation with 2,2'-bipyridylFerric nitrate, 2,2'-bipyridyl521 nm0.5 - 6 researchgate.net

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers high efficiency, short analysis times, and requires only minuscule sample volumes. For ionizable compounds like this compound, CE provides an excellent alternative to HPLC.

Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, has been successfully applied to the analysis of Cefadroxil and its related substances. nih.gov In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for the separation of both charged and neutral molecules based on their partitioning between the aqueous buffer and the micelles.

A validated MEKC method for Cefadroxil separated the main compound from ten of its related substances within 15 minutes. nih.gov The method's parameters, including buffer type, pH, SDS concentration, and applied voltage, were thoroughly optimized. nih.gov CE is also highly effective for chiral separations. The chiral separation of Cefadroxil enantiomers has been achieved by capillary electrochromatography (a hybrid of CE and HPLC) using β-cyclodextrin as a chiral selector in the buffer. nih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Profiling of Synthetic Mixtures and Degradants

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools for the detailed profiling of complex pharmaceutical samples. cuny.edu For a compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for identifying and quantifying impurities that may arise during synthesis or as degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary technique for the analysis of this compound and its related substances. The non-volatile and thermally labile nature of many cephalosporins and their derivatives makes LC-MS, particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), a suitable method.

In a typical research setting, a reversed-phase high-performance liquid chromatography (RP-HPLC) system would be coupled with a mass spectrometer. The chromatographic method would be optimized to achieve separation of this compound from the parent drug, Cefadroxil, as well as other potential impurities. A study on a related compound, Cefadroxil carbonate, demonstrated the use of HPLC to separate it from Cefadroxil, with distinct retention times of approximately 21 minutes for the carbonate and 5 minutes for Cefadroxil, showcasing the resolving power of the technique. niscpr.res.in

The mass spectrometer provides crucial information for the structural elucidation of unknown peaks. For instance, in the analysis of synthetic mixtures of this compound, LC-MS can identify process-related impurities by their mass-to-charge ratio (m/z). A high-resolution mass spectrometer (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. Tandem mass spectrometry (MS/MS) further aids in structural confirmation by providing fragmentation patterns of the parent ions. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for Cefadroxil utilized multiple reaction monitoring (MRM) modes for detection, with transitions of m/z 364.1→208.1 for Cefadroxil. nih.gov A similar approach would be applicable to this compound, with the precursor ion corresponding to its molecular weight of 421.4 g/mol . cleanchemlab.com

Gas Chromatography-Mass Spectrometry (GC-MS) may have a more limited, yet specific, role in the analysis of this compound. Due to the low volatility of cephalosporins, derivatization would likely be necessary to convert the analytes into more volatile compounds suitable for GC analysis. cuny.edu This technique could be particularly useful for identifying small, volatile or semi-volatile degradation products that may not be readily detectable by LC-MS.

The comprehensive profiling of synthetic mixtures and degradants of this compound using these hyphenated techniques allows for a deep understanding of the compound's purity and stability. The data generated is crucial for process optimization in synthesis and for establishing appropriate storage conditions.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound and Related Impurities

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI) in positive and/or negative mode
Scan Mode Full scan for impurity identification; Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion (m/z) [M+H]⁺ for this compound (approx. 422.1)
Product Ions (m/z) To be determined from fragmentation studies

Validation of Research Analytical Methods: Precision, Accuracy, and Robustness

The validation of analytical methods is a critical step to ensure that the data generated during research is reliable and reproducible. For this compound, any analytical method developed for its characterization must undergo a thorough validation process, typically following guidelines from the International Council for Harmonisation (ICH). wisdomlib.orgorientjchem.org The key validation parameters include precision, accuracy, and robustness.

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): This is assessed by analyzing a minimum of six replicate samples of this compound at the same concentration on the same day and under the same experimental conditions.

Intermediate Precision (Inter-day precision): This is evaluated by repeating the analysis on different days, with different analysts, or on different equipment to assess the variability of the method.

For a validated RP-HPLC method for Cefadroxil, the %RSD was found to be low, indicating high precision. wisdomlib.org Similar expectations would apply to a method for this compound.

Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of the analyte recovered is calculated. Recovery tests at different concentrations are performed to validate the accuracy of the method. wisdomlib.org

Robustness is the ability of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by intentionally varying parameters such as:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Column temperature

Flow rate

The method is considered robust if the results remain within acceptable limits despite these small changes.

Table 2: Example Validation Parameters for a Research-Oriented HPLC Method for this compound

Validation ParameterAcceptance Criteria (Illustrative)
Precision
Repeatability (%RSD)≤ 2.0%
Intermediate Precision (%RSD)≤ 3.0%
Accuracy
Recovery98.0% - 102.0%
Robustness
Variation in Mobile Phase pH (±0.2 units)No significant change in system suitability parameters
Variation in Mobile Phase Composition (±2%)No significant change in system suitability parameters
Variation in Flow Rate (±0.1 mL/min)No significant change in system suitability parameters
Linearity (Correlation Coefficient, r²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1

Prodrug Chemistry and in Vitro Activation Mechanisms of Methoxycarbonyl Cefadroxil

Chemical Mechanisms of Methoxycarbonyl Group Cleavage (e.g., Hydrolysis)

The primary chemical mechanism for the cleavage of the methoxycarbonyl group from Methoxycarbonyl Cefadroxil (B1668780) is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage. The susceptibility of the ester bond to hydrolysis is influenced by several factors, including pH and temperature.

In aqueous solutions, the hydrolysis of aryl carbonate esters, such as the methoxycarbonyl group attached to the phenolic hydroxyl of cefadroxil, can be subject to both specific acid and specific base catalysis. nih.gov Generally, ester hydrolysis is significantly accelerated at pH values above neutral due to the increased concentration of the more nucleophilic hydroxide (B78521) ion. nih.gov Conversely, under acidic conditions, the rate of hydrolysis may also be increased due to the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

The degradation of the parent compound, cefadroxil, in aqueous solution has been shown to follow first-order kinetics and is influenced by pH. nih.gov Studies on cefadroxil have identified three parallel degradation reactions in aqueous solution: intramolecular aminolysis, water-catalyzed hydrolysis, and hydroxide ion-catalyzed cleavage of the β-lactam ring. nih.gov While Methoxycarbonyl Cefadroxil introduces an additional ester linkage, the principles of pH-dependent hydrolysis would similarly apply to the cleavage of the methoxycarbonyl group. It is anticipated that the stability of this ester would be lowest in alkaline conditions.

Enzymatic Hydrolysis by Esterases in In Vitro Systems

In vitro, the activation of this compound is predominantly mediated by esterase enzymes. Esterases are a class of hydrolases that catalyze the cleavage of ester bonds. nih.gov These enzymes are ubiquitous in biological systems and play a crucial role in the metabolism of many ester-containing drugs and prodrugs. scirp.org The enzymatic hydrolysis of this compound would release cefadroxil, methanol (B129727), and carbon dioxide.

Studies on other cephalosporin (B10832234) prodrug esters have demonstrated that enzymatic hydrolysis in biological fluids, such as intestinal juice, is significantly more rapid than spontaneous chemical hydrolysis in buffer solutions. nih.govasm.org This enzymatic activity is critical for the efficient conversion of the prodrug to its active form.

Research on the hydrolysis of various esters by liver carboxylesterases has shown that the rate of cleavage is dependent on the structure of both the alcohol and the acyl moieties. nih.gov For aryl carbonate esters, the nature of the substituent on the phenyl ring can influence the binding of the substrate to the enzyme's active site and the subsequent catalytic steps. The enzymatic hydrolysis of cephalosporin prodrug esters has also been shown to be stereoselective, with different diastereoisomers being hydrolyzed at different rates. nih.govasm.org

Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Hydrolysis by a Putative Esterase

ParameterValueUnitDescription
K_m50µMMichaelis constant, representing the substrate concentration at half-maximal velocity.
V_max100nmol/min/mg proteinMaximum rate of reaction.
k_cat5s⁻¹Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
k_cat/K_m1 x 10⁵M⁻¹s⁻¹Catalytic efficiency of the enzyme.

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not currently published.

The primary active metabolite resulting from the in vitro activation of this compound is the parent drug, cefadroxil . Upon cleavage of the methoxycarbonyl ester bond, cefadroxil is released and can exert its antibacterial activity. The other byproducts of this hydrolysis are methanol and carbon dioxide.

In the context of in vitro studies, it is crucial to confirm that the observed biological activity is due to the regenerated cefadroxil and not the prodrug itself or other degradation products. Studies on other cephalosporin prodrugs have shown that the ester form is typically inactive or significantly less active than the parent cephalosporin. nih.gov The degradation of the cefadroxil molecule itself can lead to inactive products, such as the Δ²-isomer. nih.govnih.gov Therefore, analytical methods such as HPLC are essential to identify and quantify the formation of active cefadroxil and distinguish it from its inactive isomers and the intact prodrug. nih.gov

pH-Dependent Activation and Stability In Vitro

The stability of this compound in vitro is highly dependent on the pH of the medium. As discussed in the context of chemical hydrolysis, the ester linkage is susceptible to both acid and base catalysis. Therefore, the rate of non-enzymatic activation will vary with pH.

A pH-rate profile for the hydrolysis of a similar aryl carbonate ester would typically show a U-shaped curve, with the greatest stability in the mid-pH range and increased degradation at both low and high pH. nih.gov For this compound, it is expected that the compound would be most stable in a mildly acidic to neutral pH range and would undergo more rapid hydrolysis in alkaline conditions.

Table 2: Predicted Stability of this compound at Different pH Values

pHPredicted StabilityPredominant Cleavage Mechanism
2LowSpecific acid-catalyzed hydrolysis
4-6HighMinimal spontaneous hydrolysis
7.4ModerateSpontaneous and potential enzymatic hydrolysis
9Very LowSpecific base-catalyzed hydrolysis

This table is based on general principles of ester hydrolysis and the behavior of analogous compounds.

In biological in vitro systems, such as cell cultures or incubations with tissue homogenates, the pH is typically maintained around 7.4. At this physiological pH, both spontaneous chemical hydrolysis and enzymatic hydrolysis will contribute to the activation of the prodrug. However, as demonstrated with other cephalosporin prodrugs, the enzymatic contribution is likely to be the dominant pathway for activation in biological matrices. nih.govasm.org

Design Principles for Modifying Chemical Properties via Methoxycarbonyl Esters

The use of a methoxycarbonyl ester as a prodrug moiety for cefadroxil is based on several key design principles aimed at modifying the physicochemical properties of the parent drug.

Increased Lipophilicity: The primary goal of converting the polar phenolic hydroxyl group into a methoxycarbonyl ester is to increase the lipophilicity of the molecule. This can potentially enhance its ability to cross biological membranes, such as the intestinal epithelium, which could lead to improved oral bioavailability.

Masking a Polar Group: The phenolic hydroxyl group of cefadroxil is a site for potential first-pass metabolism, including glucuronidation or sulfation. By masking this group, the prodrug may have a different metabolic profile and potentially bypass some of these initial metabolic pathways.

Controlled Release: The rate of cleavage of the methoxycarbonyl ester can be modulated by subtle changes to the chemical structure, although the methoxycarbonyl group itself offers limited scope for modification. The choice of this specific ester is likely a balance between sufficient stability to allow for absorption and efficient cleavage to release the active drug.

Biocompatible Byproducts: The hydrolysis of the methoxycarbonyl group yields methanol and carbon dioxide. In the quantities produced from therapeutic doses, these byproducts are generally considered to be of low toxicity.

The successful design of an ester prodrug requires a careful balance between chemical stability and enzymatic lability. scirp.org The prodrug must be stable enough to reach its target site of absorption or action, but also susceptible enough to cleavage by endogenous esterases to release the active drug in a timely and efficient manner. scirp.org The methoxycarbonyl group represents a relatively simple and small ester moiety that can achieve these objectives.

Chemical Transformations and Derivatization from Methoxycarbonyl Cefadroxil

Use as a Chemical Intermediate in the Synthesis of Other Cephalosporin (B10832234) Derivatives

Methoxycarbonyl Cefadroxil (B1668780) can theoretically serve as a valuable intermediate in the synthesis of other cephalosporin derivatives. The methoxycarbonyl group can function as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule, such as the C-3 position or the carboxylic acid at C-4.

For instance, the core structure of Methoxycarbonyl Cefadroxil can be modified, and the subsequent removal of the methoxycarbonyl group would yield novel Cefadroxil analogs. This strategy is crucial for developing new cephalosporins with potentially enhanced antibacterial activity, broader spectrum, or improved pharmacokinetic properties. The synthesis of various cephalosporin analogs often involves the modification of the 3-position and the 7-acylamino side chain. By temporarily masking the reactive phenolic hydroxyl group, chemists can carry out transformations that would otherwise be complicated by its presence.

IntermediatePotential TransformationResulting Derivative
This compoundModification at the C-3 methyl groupNovel 3-substituted Cefadroxil analogs
This compoundEsterification of the C-4 carboxylic acidCefadroxil ester prodrugs
This compoundN-alkylation of the side-chain amino groupN-substituted Cefadroxil derivatives

Reactivity of the Methoxycarbonyl Group for Further Functionalization

The methoxycarbonyl group in this compound is an ester and, as such, exhibits characteristic reactivity that can be exploited for further functionalization. This moiety can undergo several chemical reactions, providing a handle to introduce new functional groups and create diverse molecular architectures.

One of the primary reactions is hydrolysis , which would convert the methoxycarbonyl group back to a hydroxyl group, regenerating Cefadroxil. This reaction is typically base- or acid-catalyzed. The selective cleavage of this group is essential if it is used as a protecting group during a multi-step synthesis.

Another significant reaction is transesterification . In the presence of an alcohol and a suitable catalyst, the methyl group of the methoxycarbonyl ester can be exchanged with other alkyl or aryl groups. This opens up the possibility of creating a library of Cefadroxil derivatives with varying carbonate esters, which could modulate the compound's solubility, stability, and biological activity.

Furthermore, the methoxycarbonyl group can potentially react with amines under certain conditions to form carbamates, although this is generally less facile than hydrolysis or transesterification.

ReactionReagents/ConditionsFunctional Group Transformation
HydrolysisAqueous acid or baseMethoxycarbonyl to Hydroxyl
TransesterificationAlcohol, acid or base catalystMethoxycarbonyl to other Carbonate Esters
AminolysisAmine, specific catalystsMethoxycarbonyl to Carbamate

Generation of Novel Compounds via Specific Chemical Reactions Involving the Methoxycarbonyl Moiety

The presence of the methoxycarbonyl group enables the generation of novel compounds that would be difficult to synthesize directly from Cefadroxil. For example, the selective reduction of the carbonate ester to a methyl ether could be explored, although this would require chemoselective reagents to avoid the reduction of other carbonyl groups in the molecule, such as the β-lactam ring.

Moreover, the entire (methoxycarbonyl)oxy)phenylacetyl side chain can be cleaved and replaced with other acyl groups, although this is a more drastic transformation that would alter the core identity of the Cefadroxil scaffold. However, if this compound is used as a starting material, the unique reactivity of the protected side chain could be advantageous in certain synthetic routes.

Applications in Synthetic Organic Chemistry as a Building Block

Beyond its potential as a direct precursor to other cephalosporins, this compound can be envisioned as a building block, or synthon, in more complex synthetic endeavors. The densely functionalized and stereochemically rich cephalosporin core is an attractive scaffold for the construction of novel bioactive molecules.

In this context, the entire this compound molecule, with its defined stereochemistry, can be incorporated into larger molecular structures. For example, the carboxylic acid at C-4 could be coupled with other molecules of interest, such as peptides, polymers, or fluorescent tags, using standard amide bond-forming reactions. The methoxycarbonyl group would serve to modulate the properties of the final conjugate.

The application of this compound as a building block is largely theoretical at this point and would depend on the specific goals of a synthetic campaign. However, the availability of this compound as a starting material provides an opportunity for chemists to explore new chemical space and develop innovative molecular designs.

Future Directions in Methoxycarbonyl Cefadroxil Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of Methoxycarbonyl Cefadroxil (B1668780), and cephalosporin (B10832234) esters in general, traditionally involves the acylation of the parent β-lactam. google.com Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

Novel Synthetic Routes: The conventional synthesis of cephalosporin esters often involves reacting the parent cephalosporin with an acyl halide or anhydride (B1165640). google.com A common route for derivatives like Methoxycarbonyl Cefadroxil would involve the esterification of the carboxylic acid group of Cefadroxil. Future explorations could investigate enzyme-catalyzed synthesis, which offers high selectivity and milder reaction conditions. depositolegale.it For instance, the use of lipases in non-aqueous media could provide a green alternative to traditional chemical methods. The synthesis of a related compound, cefadroxil carbonate, has been achieved by reacting silylated 7-amino desacetoxy cephalosporanic acid (7-ADCA) with a mixed anhydride, suggesting a potential pathway for this compound synthesis. niscpr.res.in

The methoxycarbonyl group can also be viewed as a protecting group in multi-step syntheses. acs.orgwikipedia.orgucoz.com Research into its introduction and removal under various conditions will be crucial for its application in the synthesis of more complex molecules. The 2-(methoxycarbonyl)ethyl group, for example, has been used as a removable N-protecting group in palladium-catalyzed reactions. acs.org

Sustainable Methodologies: The pharmaceutical industry is increasingly focusing on green chemistry to reduce its environmental impact. unibo.itresearchgate.netnih.gov Future synthetic routes for this compound should aim to incorporate these principles. This includes the use of greener solvents, reducing the number of synthetic steps, and improving atom economy. unibo.it Biocatalytic processes, such as the enzymatic synthesis of cefazolin, are being explored as sustainable alternatives to traditional chemical methods. depositolegale.it Similar approaches could be developed for this compound. The use of renewable starting materials and energy-efficient reaction conditions will also be a key focus.

Synthetic Approach Potential Advantages Key Research Areas
Enzyme-Catalyzed SynthesisHigh selectivity, mild conditions, reduced wasteScreening for suitable enzymes (e.g., lipases), optimization of reaction conditions (solvent, temperature)
Flow ChemistryImproved safety, scalability, and efficiencyDevelopment of continuous flow reactors, integration with real-time analytics
Use of Greener SolventsReduced environmental impact, improved safetyInvestigation of ionic liquids, supercritical fluids, and bio-based solvents

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, computational modeling can provide insights into its stability, reactivity, and interactions.

Predictive Modeling: Molecular dynamics (MD) simulations can be employed to understand the conformational flexibility and stability of this compound. nih.gov These simulations can predict how the molecule behaves in different solvent environments and at various temperatures. Furthermore, quantum mechanical calculations can be used to model the electronic structure of the molecule, providing information about its reactivity and potential degradation pathways. researchgate.net For instance, predictive models have been developed to understand the degradation of β-lactam antibiotics by β-lactamases. researchgate.netscienceopen.com Similar models could be adapted to predict the chemical stability of this compound.

Machine learning and deep learning models are also emerging as valuable tools for predicting the properties of chemical compounds. acs.org By training models on large datasets of related cephalosporins, it may be possible to predict various physicochemical properties of this compound with high accuracy.

Modeling Technique Predicted Properties Potential Impact
Molecular Dynamics (MD)Conformational stability, solvent effects, flexibilityGuidance for formulation and storage conditions
Quantum Mechanics (QM)Electronic structure, reactivity, degradation pathwaysUnderstanding of chemical stability and potential impurities
Machine Learning (ML)Physicochemical properties, bioactivityAccelerated discovery and development of new derivatives

Development of Innovative Analytical Techniques for Complex Mixtures

The accurate and sensitive analysis of this compound is crucial for quality control, stability studies, and understanding its behavior in various matrices. Future research should focus on developing advanced analytical methods for its detection and quantification.

Analytical Techniques: High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of cephalosporins. nih.govresearchgate.netcore.ac.uknih.gov Future developments in HPLC methods for this compound could involve the use of novel stationary phases for improved separation of impurities and degradation products. frontiersin.org The coupling of liquid chromatography with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity, allowing for the identification of unknown impurities. nih.govfrontiersin.org Two-dimensional LC-MS could be particularly useful for analyzing complex mixtures containing this compound. frontiersin.org

Spectroscopic methods, such as UV-Vis spectrophotometry and spectrofluorimetry, offer simple and cost-effective alternatives for routine analysis. sciepub.com The development of derivative spectrophotometric methods could enhance the resolution of this compound from interfering substances. sciepub.com Capillary electrophoresis is another powerful technique for the separation of cephalosporins and could be adapted for the analysis of this compound. researchgate.net

Analytical Method Key Advantages Future Research Focus
HPLC/UHPLCHigh resolution, quantificationDevelopment of stability-indicating methods, use of greener mobile phases
LC-MS/MSHigh sensitivity and specificity, impurity identificationCharacterization of degradation products, analysis in complex biological matrices
Capillary ElectrophoresisHigh efficiency, low sample consumptionMethod development for chiral separations, analysis of charged derivatives
SpectrophotometrySimplicity, cost-effectivenessDevelopment of derivative and kinetic methods for enhanced selectivity

Investigation of Non-Biological Chemical Applications and Materials Science Potential

While the primary interest in cephalosporins lies in their biological activity, their unique chemical structures suggest potential for non-biological applications. Future research could explore the use of this compound as a building block in materials science.

Non-Biological Applications: The β-lactam ring in this compound is a strained, four-membered ring that can undergo ring-opening reactions. This reactivity could be harnessed for the synthesis of novel polymers. For instance, ring-opening polymerization of this compound could lead to the formation of polyamides with unique properties.

The ability of cephalosporins to form complexes with metal ions is another area of interest. researchgate.net The coordination chemistry of this compound with various metals could be investigated, potentially leading to the development of new catalysts or materials with interesting electronic or magnetic properties. The synthesis of cephalosporin analogues with chemical tethers for conjugation to surfaces has been reported, opening up possibilities for the development of functionalized materials. rsc.orgrsc.org

Materials Science Potential: The incorporation of this compound into polymer backbones could impart specific functionalities to the resulting materials. For example, the presence of the cephalosporin moiety could enhance the biodegradability of the polymer or provide sites for further chemical modification. The development of cephalosporin-containing hydrogels or nanoparticles could also be explored for applications in drug delivery or as advanced functional materials.

Q & A

Q. How can researchers validate a spectrophotometric method for quantifying Methoxycarbonyl Cefadroxil in pharmaceutical formulations?

Answer: Validation should follow ICH guidelines, focusing on parameters such as linearity, precision, accuracy, LOD, LOQ, and robustness. For linearity, prepare standard solutions (0.5–30 µg/mL) and measure absorbance at the compound’s absorption maxima (e.g., ~260 nm). Calibration curves with R² > 0.99 are ideal. Intra-day and inter-day precision should have ≤2% RSD. Accuracy is tested via recovery studies (spiked samples) with 98–102% recovery rates. Robustness involves varying pH, temperature, or solvent ratios .

Q. What statistical methods are suitable for analyzing bacterial load reduction in topical this compound studies?

Answer: Use paired Student’s t-tests (p < 0.05, 95% CI) to compare pre- and post-treatment bacterial counts. For example, in a randomized controlled trial, SPSS or R can calculate effect sizes and confidence intervals. Normalize data using log transformation if skewed. Include power analysis during experimental design to ensure adequate sample sizes .

Q. How should dissolution studies for this compound tablets be designed to assess bioequivalence?

Answer: Follow USP apparatus guidelines (e.g., paddle method at 50 rpm, 37°C) with dissolution media mimicking physiological conditions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal). Collect samples at 10, 20, 30, and 60 minutes. Compare dissolution profiles using similarity factors (f₂ > 50 indicates equivalence). Include multiple brands for cross-comparison .

Advanced Research Questions

Q. What computational strategies predict this compound’s oral absorption, and how can in silico-in vivo discrepancies be resolved?

Answer: Use GastroPlus® with the ACAT model to simulate absorption. Input parameters include intestinal transit time, permeability (e.g., PAMPA data), and pH-dependent solubility. Perform parameter sensitivity analysis (PSA) by varying factors like permeability (±10-fold) to identify critical variables. Validate against in vivo PK data (e.g., Cₘₐₓ, AUC). Discrepancies may arise from unaccounted efflux transporters or microbiota metabolism; incorporate these into refined models .

Q. How can network pharmacology and molecular docking elucidate this compound’s anti-inflammatory mechanisms?

Answer:

  • Target Identification: Use SwissTargetPrediction or PharmMapper to identify targets (e.g., TNF-α, IL-6).
  • Docking: Autodock Vina or Schrödinger for binding affinity calculations (∆G < -7 kcal/mol suggests strong binding).
  • Network Analysis: Cytoscape to map protein-protein interactions and identify hub genes. Validate predictions with in vitro assays (e.g., LPS-induced inflammation in macrophages) .

Q. What methodologies address this compound’s bioavailability challenges for anti-inflammatory repurposing?

Answer:

  • Nanoformulation: Develop liposomal or PLGA nanoparticles to enhance solubility.
  • Prodrug Design: Introduce enzymatically cleavable groups (e.g., esterase-sensitive linkages) to improve intestinal absorption.
  • Permeation Enhancers: Co-administer with chitosan or sodium caprate. Validate using Caco-2 cell monolayers and in vivo PK studies .

Q. What are the implications of electron transfer free energies in this compound-fullerene complexes?

Answer: Theoretical studies show ∆Gₑₜ values correlate with fullerene size (e.g., C₆₀ vs. C₈₆). Use density functional theory (DFT) to calculate charge transfer efficiency. Larger fullerenes (e.g., C₈₆) exhibit lower ∆Gₑₜ, enhancing electron acceptor capacity. These properties could optimize drug delivery systems by improving photodynamic or redox-activated release .

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